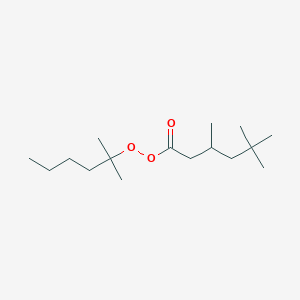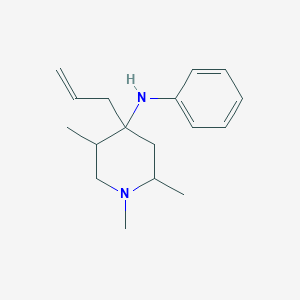
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with methyl, phenyl, and propenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the methyl, phenyl, and propenyl groups. Common reagents used in these reactions include aniline, sodium borohydride, and propionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective alkylation, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the methyl and propenyl substitutions.
4-Anilino-N-phenethylpiperidine: Another related compound with a phenyl and piperidine structure but different substituents.
Uniqueness
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
113556-37-9 |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC名 |
1,2,5-trimethyl-N-phenyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-5-11-17(18-16-9-7-6-8-10-16)12-15(3)19(4)13-14(17)2/h5-10,14-15,18H,1,11-13H2,2-4H3 |
InChIキー |
VNEVZWHHGRSVRH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CN1C)C)(CC=C)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


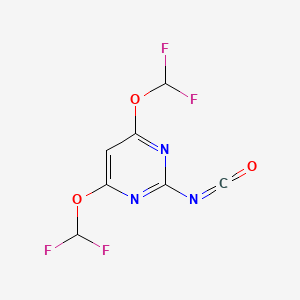
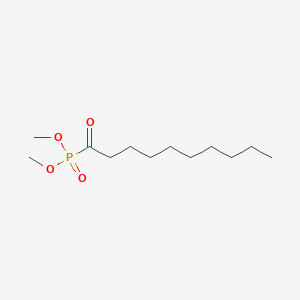
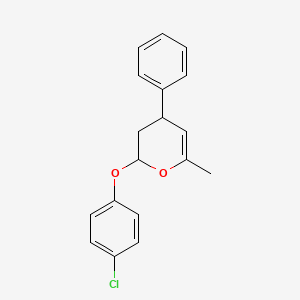
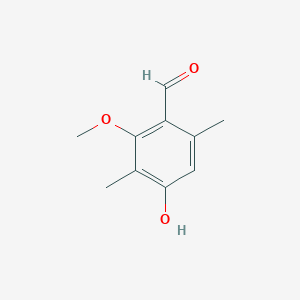

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
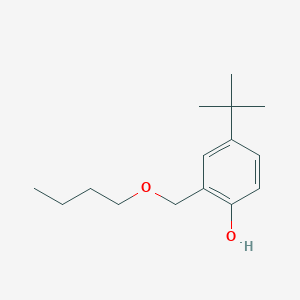
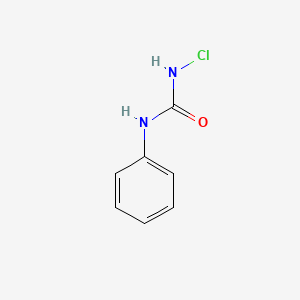

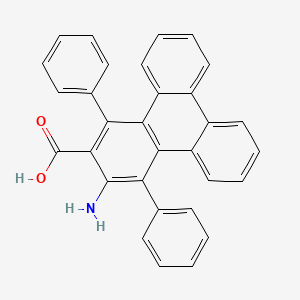
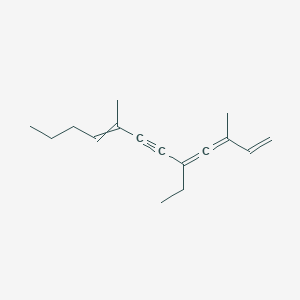
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

